顺式-4,4'-二甲基二苯乙烯-4,4'-二羧酸二甲酯

描述

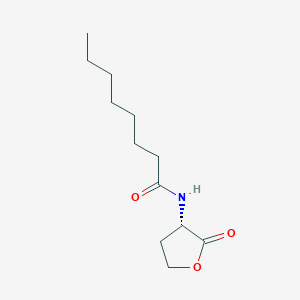

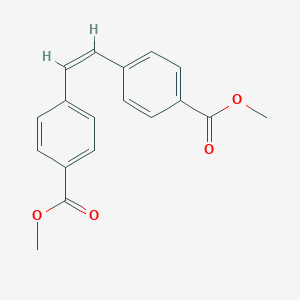

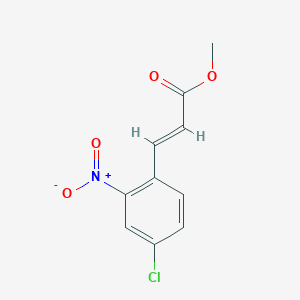

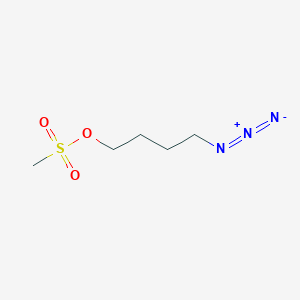

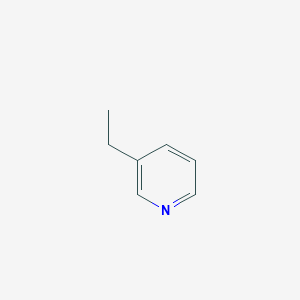

Dimethyl cis-stilbene-4,4’-dicarboxylate is a chemical compound with the molecular formula C18H16O4 . It is useful as an organic linker due to the presence of two carboxylic groups, which form bridges between metallic centers .

Synthesis Analysis

The synthesis of Dimethyl cis-stilbene-4,4’-dicarboxylate involves the addition of DMF and methyl 4-formylbenzoate to the product solution at a temperature of 25° to 28° C. Sodium methoxide is added to the solution while maintaining the temperature at 25° to 35° C.Molecular Structure Analysis

The molecular structure of Dimethyl cis-stilbene-4,4’-dicarboxylate contains a total of 39 bonds; 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 esters (aromatic) .Physical And Chemical Properties Analysis

Dimethyl cis-stilbene-4,4’-dicarboxylate is a solid substance that appears white to pale yellow in color . It has a molecular weight of 296.322 g/mol . The melting point ranges from 112°C to 114°C .科学研究应用

Metal–Organic Frameworks (MOFs)

Dimethyl cis-stilbene-4,4’-dicarboxylate is utilized in the synthesis of MOFs. These frameworks are highly valued for their diverse structural portfolio and the ability to fine-tune their physical and chemical properties by adjusting the metal–ligand combination. The use of cis-stilbene derivatives like Dimethyl cis-stilbene-4,4’-dicarboxylate can lead to the creation of frameworks with new physical properties and topologies without altering the chemical composition .

Biologically Active Compounds

This compound is part of the stilbene derivatives group, known for their biological activity. Research into stilbene derivatives has revealed their potential as antimicrobial, antifungal, and anticancer agents. Dimethyl cis-stilbene-4,4’-dicarboxylate could be synthesized for use in medical research, particularly in the development of new treatments and drugs .

Analytical Chemistry

In the field of analytical chemistry, Dimethyl cis-stilbene-4,4’-dicarboxylate can be used as a standard or reagent. Its well-defined structure and properties make it suitable for qualitative and quantitative analysis, helping to develop optimal conditions for the analysis of stilbene derivatives .

安全和危害

The product contains no substances which at their given concentration are considered to be hazardous to health . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

作用机制

Mode of Action

It’s known that the compound exhibits ligand-based luminescence, emitting in the blue region of the electromagnetic spectrum . This suggests that it may interact with its targets through π–π* transitions in its highly conjugated structure .

Biochemical Pathways

The compound’s luminescent properties suggest it may influence pathways involving light-sensitive reactions or signaling .

Result of Action

Its luminescent properties suggest potential applications in imaging or detection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl cis-stilbene-4,4’-dicarboxylate . For instance, adequate ventilation is recommended during handling to avoid dust formation and inhalation . The compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

属性

IUPAC Name |

methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVYOWCWQPMV-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl cis-stilbene-4,4'-dicarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)